

Comparative analysis of 4-azaindole versus 7-azaindole as kinase hinge binders

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Compound of Interest

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A Comparative Analysis of 4-Azaindole and 7-Azaindole as Kinase Hinge Binders

An objective guide for researchers, scientists, and drug development professionals on the differential performance and applications of 4- and 7-azaindole scaffolds in kinase inhibition, supported by experimental data.

The azaindole scaffold, a bioisostere of indole, has become a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic placement of a nitrogen atom in the indole ring system enhances hydrogen bonding capabilities, improves physicochemical properties, and provides a vector for molecular interactions within the ATP-binding site of kinases. Among the four possible isomers, 4-azaindole and 7-azaindole are frequently employed as hinge-binding motifs. This guide provides a comparative analysis of these two scaffolds, summarizing their binding characteristics, showcasing quantitative data from various studies, and detailing relevant experimental protocols.

Structural and Physicochemical Properties

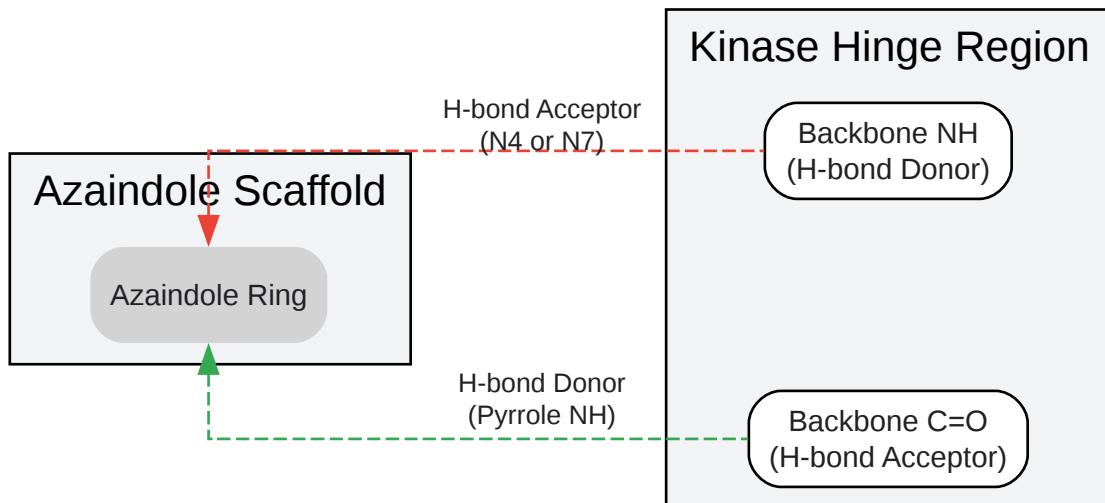
The position of the nitrogen atom in the azaindole ring significantly influences the molecule's electronic properties, hydrogen bonding potential, and overall topology. This, in turn, dictates its

interaction with the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain.

- 7-Azaindole: This isomer is the more extensively studied and utilized of the two.[1][2] The arrangement of the pyrrolic N-H donor and the pyridinic N7 acceptor allows for the formation of a bidentate hydrogen bond with the backbone amide and carbonyl groups of the kinase hinge, mimicking the interaction of the adenine moiety of ATP.[1][3][4] This robust interaction pattern has made 7-azaindole a go-to scaffold for numerous kinase inhibitor discovery programs.[5][6]
- 4-Azaindole: While less common, the 4-azaindole scaffold also serves as an effective hinge binder.[7] The N4 atom acts as a hydrogen bond acceptor, interacting with the backbone N-H of a hinge residue. In some cases, this interaction, combined with other favorable contacts, can lead to highly potent and selective inhibitors.[8][9] The introduction of the nitrogen at the 4-position can also lead to improved physicochemical properties such as lower lipophilicity and enhanced aqueous solubility compared to the parent indole.[7][10]

The general binding mode of azaindole scaffolds with the kinase hinge region is depicted below.

General Kinase Hinge Binding of Azaindoles



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Caption: Interaction diagram of azaindole scaffolds with the kinase hinge region.

Quantitative Comparison of Inhibitory Activity

The choice between a 4-azaindole and a 7-azaindole scaffold is highly dependent on the specific kinase target and the desired inhibitor profile. The following table summarizes inhibitory activities of various derivatives against a selection of protein kinases. It is important to note that these are not always direct comparisons of the unsubstituted parent isomers but rather of derivatives from different research programs.

Kinase Target	Azaindole Isomer	Compound/Derivative Example	Inhibitory Activity (IC50/Ki)	Reference
p38 MAP Kinase	4-Azaindole	3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine	6 nM (IC50)	[9]
c-Met	4-Azaindole	Substituted 2,3-diaryl-4-azaindole	40 nM (IC50)	[11]
p21-activated kinase-1 (PAK1)	4-Azaindole	Substituted aminopyrazole-4-azaindole	<10 nM (Ki)	[10]
c-Met	7-Azaindole	Substituted 2,3-diaryl-7-azaindole	2 nM (IC50)	[11]
Haspin	7-Azaindole	Derivative 8I	14 nM (IC50)	[12]
BRAF (V600E)	7-Azaindole	PLX4720	13 nM (IC50)	[13]
CSF1R	7-Azaindole	Pexidartinib	13 nM (IC50)	[13]
Fibroblast growth factor receptor 1 (FGFR1)	7-Azaindole	PLX070	1.9 μ M (IC50)	[13]

Key Observations:

- For c-Met kinase, a 7-azaindole derivative showed significantly higher potency (2 nM) compared to a 4-azaindole derivative (40 nM) from the same study.[11]
- Conversely, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that 5-azaindole derivatives were potent, while the corresponding 4- and 7-azaindole isomers showed lower inhibitory activity.[14] This highlights the target-specific nature of the optimal scaffold.
- The 7-azaindole scaffold is present in numerous potent kinase inhibitors across a wide range of targets, including BRAF, CSF1R, and Haspin, with IC₅₀ values in the low nanomolar range.[12][13]
- 4-azaindole derivatives have also demonstrated potent inhibition of kinases such as p38 and PAK1, indicating their value in specific contexts.[9][10]

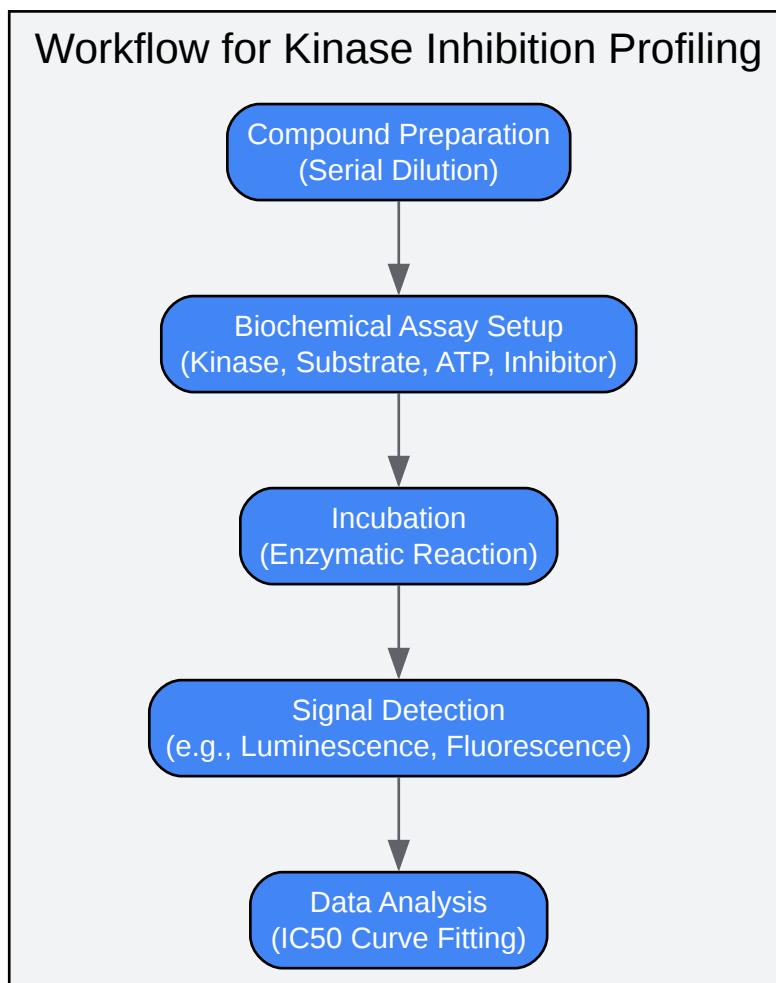
Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of compounds like 4- and 7-azaindole derivatives. Below are detailed methodologies for common biochemical assays used in kinase inhibitor profiling.

Experimental Workflow for Kinase Inhibition Assays

The following diagram outlines a typical workflow for evaluating the inhibitory potential of azaindole compounds against a target kinase.

Workflow for Kinase Inhibition Profiling



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Caption: A generalized workflow for determining the IC50 values of kinase inhibitors.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

1. Kinase Reaction Setup:

- In a 384-well plate, create a serial dilution of the azaindole inhibitor.

- Add the target kinase, its specific substrate, and ATP to initiate the reaction. Include controls for no inhibitor (100% activity) and no enzyme (background).
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

2. Reaction Termination and ATP Depletion:

- Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
- Incubate at room temperature for 40 minutes.

3. ADP Detection:

- Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
- Incubate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

- Measure the luminescence signal using a plate reader.
- The signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Lanthascreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a fluorescence resonance energy transfer (FRET)-based immunoassay that measures the binding of an inhibitor to the kinase active site.

1. Assay Setup:

- In a microplate, combine the kinase (often tagged, e.g., with GST), a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer (Alexa Fluor™ 647), and the serially diluted azaindole inhibitor.

2. Incubation:

- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. FRET Measurement:

- Measure the FRET signal using a fluorescence plate reader with appropriate excitation and emission filters for europium and Alexa Fluor™ 647.
- In the absence of a potent inhibitor, the tracer binds to the kinase, bringing the europium donor and Alexa Fluor™ acceptor into close proximity, resulting in a high FRET signal.
- A potent inhibitor will displace the tracer from the active site, leading to a decrease in the FRET signal.

4. Data Analysis:

- Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

Both 4-azaindole and 7-azaindole are valuable scaffolds for the development of kinase inhibitors. The 7-azaindole isomer is more prevalent in the literature and has been incorporated into numerous highly potent inhibitors, largely due to its ability to form a favorable bidentate hydrogen bond with the kinase hinge.[1][3] However, the 4-azaindole scaffold should not be overlooked, as it has been successfully employed to generate potent and selective inhibitors for specific targets, often with improved physicochemical properties.[10] The ultimate choice of scaffold depends on the specific kinase being targeted, with structure-based design and empirical screening being crucial to identify the optimal isomer and substitution pattern for achieving the desired potency, selectivity, and drug-like properties.

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